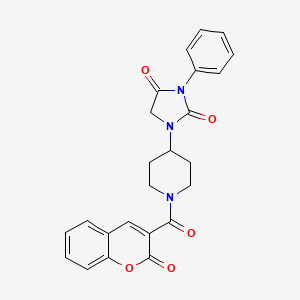

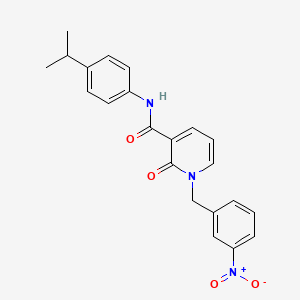

![molecular formula C14H16N2O2 B2634775 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine CAS No. 2201255-53-8](/img/structure/B2634775.png)

4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoline, an essential heterocyclic compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds based on quinoline scaffolds, including those similar to “4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine”, have been extensively studied for their antimicrobial properties. For instance, 2-methylquinolines and related compounds have demonstrated significant antimicrobial activities. This includes their effectiveness against various bacterial and fungal strains, making them potential candidates for antimicrobial drug development (Habib, Hassan, & El‐Mekabaty, 2013).

Anticancer Potential

4-Aminoquinoline derivatives, similar to the compound , have shown promising anticancer properties. Research indicates that certain 4-aminoquinoline compounds exhibit potent antiproliferative activity against cancer cell lines, including breast cancer cells. This suggests their potential use in developing new cancer therapies (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).

Corrosion Inhibition

Quinoline derivatives have been found effective as corrosion inhibitors, particularly in acidic environments. These compounds can significantly reduce the corrosion of metals like mild steel, which is useful in various industrial applications. The effectiveness of these compounds in preventing corrosion suggests their potential utility in material sciences and engineering (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

Potential in Stress and Anxiety Reduction

Research has also explored the role of quinoline derivatives in reducing stress and anxiety. Some studies indicate that specific quinoline compounds can act as receptor antagonists, potentially offering therapeutic benefits for psychiatric disorders associated with stress or hyperarousal states. This opens up avenues for using these compounds in the treatment of anxiety and stress-related disorders (Bonaventure et al., 2015).

Orientations Futures

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a swift development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Mécanisme D'action

Target of Action

The primary target of 4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

This compound: interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that this compound has a lower binding energy with the proteins in this pathway, indicating a strong interaction .

Biochemical Pathways

The PI3K/AKT/mTOR pathway, affected by This compound , is a key signaling pathway in cancer cells . By interacting with this pathway, the compound can potentially influence a variety of downstream effects related to cell growth, proliferation, and survival .

Pharmacokinetics

This suggests that the compound may have suitable bioavailability for therapeutic applications .

Result of Action

The molecular and cellular effects of This compound ’s action are likely related to its impact on the PI3K/AKT/mTOR pathway . By inhibiting this pathway, the compound could potentially induce apoptosis and inhibit proliferation in cancer cells .

Propriétés

IUPAC Name |

4-(4-methylquinolin-2-yl)oxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-6-14(18-13-8-17-7-11(13)15)16-12-5-3-2-4-10(9)12/h2-6,11,13H,7-8,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYPPZOSCOBFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OC3COCC3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

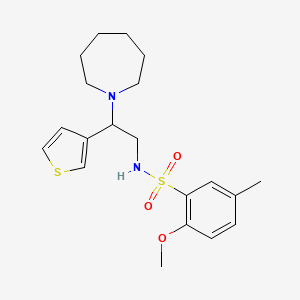

![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)

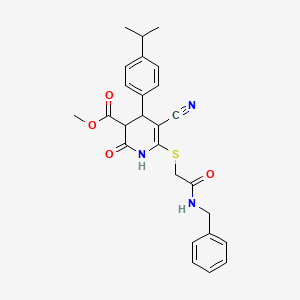

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile](/img/structure/B2634696.png)

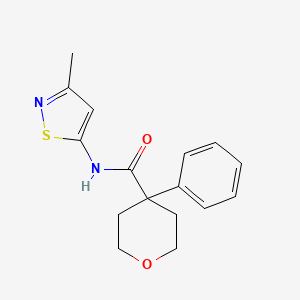

![9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2634697.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)

methanone](/img/structure/B2634702.png)

![3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2634703.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2634706.png)

![5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2634715.png)